5-[(4-Propylphenoxy)methyl]-2-furohydrazide
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Overview
Description
Preparation Methods
The synthesis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide typically involves the reaction of 5-[(4-Propylphenoxy)methyl]-2-furoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[(4-Propylphenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
5-[(4-Propylphenoxy)methyl]-2-furohydrazide is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit or activate these targets through binding interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-[(4-Propylphenoxy)methyl]-2-furohydrazide include:
5-[(4-Propylphenoxy)methyl]-2-furoic acid: The precursor in the synthesis of the hydrazide derivative.
5-[(4-Propylphenoxy)methyl]-2-furohydrazone: A related compound with a different functional group.
5-[(4-Propylphenoxy)methyl]-2-furosemicarbazide: Another derivative with potential biological activity.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(4-propylphenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(18)17-16/h4-9H,2-3,10,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPXINUZSUJNEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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